N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Catalog No.
S2704015
CAS No.
1226458-54-3
M.F
C11H7N3O3S
M. Wt
261.26
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-2-...

CAS Number

1226458-54-3

Product Name

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

IUPAC Name

N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Molecular Formula

C11H7N3O3S

Molecular Weight

261.26

InChI

InChI=1S/C11H7N3O3S/c15-9(8-2-1-4-16-8)12-11-14-13-10(17-11)7-3-5-18-6-7/h1-6H,(H,12,14,15)

InChI Key

NTBWAASIWJBWLK-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)NC2=NN=C(O2)C3=CSC=C3

solubility

not available

Material Science:

  • The target compound possesses a heterocyclic ring structure, a common feature in functional materials. Researchers might investigate its potential use in organic electronics or optoelectronics due to its ability to conduct electricity or interact with light [].

Medicinal Chemistry:

  • The combination of furan, oxadiazole, and thiophene moieties in the target compound presents a unique chemical scaffold. Researchers might explore its potential as a lead molecule in drug discovery due to the presence of these functional groups, which are often found in bioactive molecules [, ].

Crystal Engineering:

  • The target compound's rigid structure suggests potential applications in crystal engineering. Researchers might study its ability to self-assemble into well-defined crystals with specific properties [].

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a heterocyclic compound notable for its complex structure, which incorporates three distinct ring systems: thiophene, oxadiazole, and furan. This unique combination contributes to its diverse chemical and biological properties, making it a subject of interest in various fields of research, including medicinal chemistry and material science. The compound's molecular formula is C11H7N3O3SC_{11}H_7N_3O_3S, and it has a molecular weight of 253.25 g/mol.

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
  • Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
  • Substitution: The furan ring is capable of electrophilic substitution reactions, allowing for the introduction of various substituents.

This compound has been investigated for its potential biological activities, particularly as an antimicrobial and anticancer agent. Research indicates that it may inhibit specific enzymes involved in inflammatory processes and cancer cell proliferation. The exact mechanisms are still under investigation, but its structural features suggest significant interactions with biological targets, potentially modulating their activity .

The synthesis of N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide typically involves the following steps:

  • Formation of the Oxadiazole Ring: This can be achieved by reacting thiophene derivatives with hydrazine or other nitrogen sources in the presence of appropriate reagents.
  • Coupling Reaction: The resulting oxadiazole can then be coupled with furan derivatives through amide bond formation, often using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction .

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has a broad range of applications:

  • Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent.
  • Material Science: The compound is utilized in the development of organic semiconductors and photovoltaic cells due to its unique electronic properties.
  • Coordination Chemistry: It serves as a ligand in various coordination complexes .

Studies on the interactions of N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide with biological targets suggest that it can bind effectively to certain enzymes and receptors. This binding may inhibit their activity or alter their function, which is crucial for its potential therapeutic applications. Ongoing research aims to elucidate the specific molecular pathways involved in these interactions .

Several compounds share structural similarities with N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide. A comparison highlights their uniqueness:

Compound NameStructural FeaturesBiological Activity
N-(4-bromophenyl)furan-2-carboxamideContains a bromophenyl group instead of thiophene and oxadiazole ringsAntimicrobial activity
Quinazoline derivativesExhibits a different heterocyclic structureAnticancer properties
5-(2-chloro-4-nitrophenyl)-N-[5-(furan-2-yloxy)-1,3,4-thiadiazol-2-yloxy]carboxamideIncorporates thiadiazole instead of oxadiazoleAntitumor activity

Uniqueness: N-(5-(thiophen-3-yloxy)-1,3,4-oxadiazol-2-yloxy)furan-2-carboxamide stands out due to its unique combination of thiophene, oxadiazole, and furan rings. This structural diversity allows it to participate in various

XLogP3

1.7

Dates

Last modified: 08-16-2023

Explore Compound Types